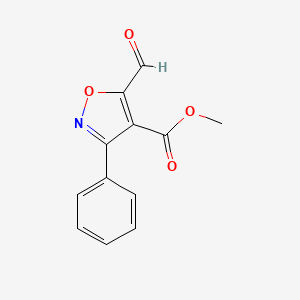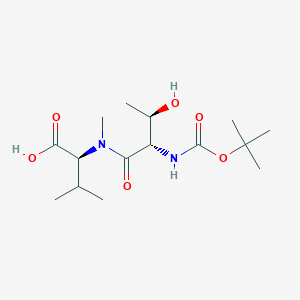
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one is an organic compound with the molecular formula C12H20OSi It is characterized by the presence of a cyclopropylidene group, a trimethylsilyl group, and a hex-1-yn-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable cyclopropane derivative with a strong base, such as sodium hydride, in the presence of a suitable solvent like tetrahydrofuran (THF).
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) and a base like triethylamine.
Formation of the Hex-1-yn-3-one Backbone: This step involves the coupling of the cyclopropylidene intermediate with an appropriate alkyne precursor under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-2-one
- 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-4-one
- 6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-5-one
Uniqueness
6-Cyclopropylidene-1-(trimethylsilyl)hex-1-yn-3-one is unique due to the specific positioning of the cyclopropylidene and trimethylsilyl groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
157307-23-8 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
6-cyclopropylidene-1-trimethylsilylhex-1-yn-3-one |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)10-9-12(13)6-4-5-11-7-8-11/h5H,4,6-8H2,1-3H3 |
Clé InChI |
KTUJCZUGEWCDMP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(=O)CCC=C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
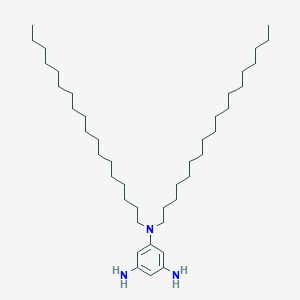
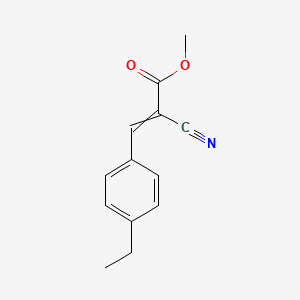
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
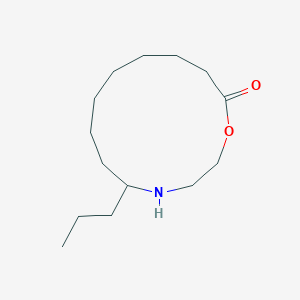
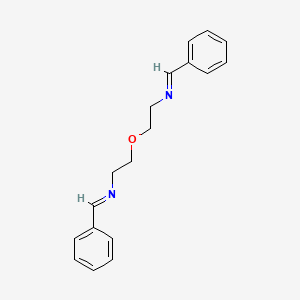
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
